molecular formula C11H10N2O2 B12353936 4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

Katalognummer: B12353936
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: YFDXZUWDIRWEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one is a spirocyclic compound that features a unique structure combining an indene and an oxazolidine ring Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Vorbereitungsmethoden

The synthesis of 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one can be achieved through several synthetic routes. One common method involves the copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition of 3-diazoindolin-2-imines with triazines . This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile approach for synthesizing this compound.

Industrial production methods for such spirocyclic compounds often involve multicomponent reactions, which are efficient and can be scaled up for large-scale production . These methods typically use readily available starting materials and catalysts to facilitate the formation of the spirocyclic structure.

Analyse Chemischer Reaktionen

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and enzyme inhibition studies.

    Medicine: Due to its potential biological activity, it is being explored for therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one exerts its effects involves its interaction with specific molecular targets. The compound can mimic the structure of enzymatic transition states, allowing it to inhibit enzyme activity by binding to the active site . This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one can be compared with other spirocyclic compounds, such as spiro[imidazolidine-4,3’-indolin]-2’-imines and spirooxazolidines . These compounds share similar structural features but differ in their specific ring systems and functional groups.

    Spiro[imidazolidine-4,3’-indolin]-2’-imines: These compounds have an imidazolidine ring spiro-fused to an indolin ring, offering different reactivity and biological activity.

The uniqueness of 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one lies in its specific combination of an indene and oxazolidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

4'-iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

InChI

InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14)

InChI-Schlüssel

YFDXZUWDIRWEFK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3=CC=CC=C31)C(=N)NC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.